An In-depth Technical Guide to (1,1,2-Trifluoroethyl)benzene (CAS 75600-46-3)
An In-depth Technical Guide to (1,1,2-Trifluoroethyl)benzene (CAS 75600-46-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,1,2-Trifluoroethyl)benzene, a fluorinated aromatic compound, represents a unique building block for the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides a comprehensive overview of the available technical information for (1,1,2-trifluoroethyl)benzene, offering insights into its properties, synthesis, and potential applications. While specific experimental data for this particular isomer is not extensively reported in readily available literature, this guide will leverage data from its close constitutional isomer, (2,2,2-trifluoroethyl)benzene, to provide a scientifically grounded understanding of its expected characteristics.
Physicochemical Properties
Table 1: Physicochemical Properties of (1,1,2-Trifluoroethyl)benzene and a Related Isomer
| Property | (1,1,2-Trifluoroethyl)benzene (CAS: 75600-46-3) | (2,2,2-Trifluoroethyl)benzene (Isomer) |
| Molecular Formula | C₈H₇F₃[3] | C₈H₇F₃[4] |
| Molecular Weight | 160.14 g/mol [3] | 160.14 g/mol [4] |
| Boiling Point | Data not available | ~140 °C (at 40 mbar, for a related synthesis)[2] |
| Melting Point | Data not available | Not specified, described as a colorless liquid[4] |
| Density | Data not available | Data not available |
The placement of the fluorine atoms in the 1,1,2-position on the ethyl chain is expected to influence the compound's polarity and intermolecular interactions compared to the 2,2,2-isomer. This difference may result in variations in boiling point and density.
Spectral Analysis
Spectroscopic data is essential for the identification and characterization of (1,1,2-trifluoroethyl)benzene. Although specific spectra for this compound are not widely published, we can predict the key features based on its structure and by comparing it with its isomer, (2,2,2-trifluoroethyl)benzene.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of (1,1,2-trifluoroethyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear in the range of 7.2-7.5 ppm. The benzylic proton (CH) and the methylene protons (CH₂) will be significantly affected by coupling to the adjacent fluorine atoms, resulting in complex splitting patterns.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to resonate in the 125-135 ppm region. The aliphatic carbons will show characteristic splitting due to C-F coupling. The carbon bearing two fluorine atoms (CF₂) and the carbon with one fluorine atom (CHF) will have distinct chemical shifts and coupling constants.
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[5] The spectrum of (1,1,2-trifluoroethyl)benzene is anticipated to show two distinct fluorine environments: the -CF₂- group and the -CHF- group. These will appear as complex multiplets due to F-F and F-H coupling.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Fragmentation patterns would likely involve the loss of fluorine, HF, and potentially the entire trifluoroethyl side chain, leading to a prominent peak for the phenyl cation at m/z 77.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3030-3080 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹).[7] Strong C-F stretching bands are expected in the region of 1000-1350 cm⁻¹. Aromatic C=C stretching vibrations will appear around 1450-1600 cm⁻¹.[8][9]
Synthesis of (1,1,2-Trifluoroethyl)benzene
A plausible synthetic approach could be the deoxygenative fluorination of a corresponding ketone, 1-phenyl-2,2-difluoroethan-1-one, using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Caption: A potential synthetic workflow for (1,1,2-trifluoroethyl)benzene.
Experimental Protocol (Hypothetical):
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To a solution of 1-phenyl-2,2-difluoroethan-1-one in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a fluorinating agent (e.g., DAST) is added dropwise at a reduced temperature (e.g., -78 °C).
-
The reaction mixture is slowly allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to yield pure (1,1,2-trifluoroethyl)benzene.
Note: This is a proposed synthetic route and would require experimental validation and optimization.
Reactivity and Potential Applications
The reactivity of (1,1,2-trifluoroethyl)benzene is largely dictated by the electron-withdrawing nature of the trifluoroethyl group. This group deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to benzene or activated derivatives.[10] The substitution, if it occurs, would be directed to the meta-position.
The primary value of (1,1,2-trifluoroethyl)benzene lies in its potential as a building block in medicinal chemistry and materials science. The introduction of the 1,1,2-trifluoroethyl moiety can impart desirable properties to a lead compound, such as:
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug.[1]
-
Modulation of Lipophilicity: Fluorine substitution can increase lipophilicity, which can influence a drug's absorption, distribution, and ability to cross cell membranes.
-
Altered Acidity/Basicity: The electron-withdrawing nature of the trifluoroethyl group can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.
The development of synthetic methods to incorporate the 1,1,2-trifluoroethyl group into various organic molecules is an active area of research.[11][12][13]
Safety and Handling
(1,1,2-Trifluoroethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many fluorinated organic compounds, it is likely to be flammable and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1,1,2-Trifluoroethyl)benzene is a fluorinated aromatic compound with significant potential as a building block in the design and synthesis of new chemical entities, particularly in the field of drug discovery. While specific experimental data for this isomer is limited in the public domain, this guide has provided a comprehensive overview of its expected properties, potential synthetic routes, and likely reactivity based on established chemical principles and comparison with its close isomer. Further research into the synthesis and characterization of (1,1,2-trifluoroethyl)benzene will undoubtedly open up new avenues for its application in various fields of chemical science.
References
Click to expand
- [Supporting Information for a scientific article]. (n.d.).
- [Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals]. (n.d.).
- [Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia]. (n.d.).
- [Supporting Information]. (n.d.).
- [image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes]. (n.d.).
-
Majumder, S., Alam, M. N., & Dolbier, W. R., Jr. (2015). Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds. Organic Letters, 17(20), 5213–5217. [Link]
- [NMR Chemical Shifts]. (n.d.).
- [DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE - Fluorine notes]. (n.d.).
- [Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia]. (n.d.).
- [Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds - PubMed]. (2015, May 23).
- [(1,1,2-trifluoroethyl)-Benzene Nine Chongqing Chemdad Co.]. (n.d.).
-
Majumder, S., Alam, M. N., & Dolbier, W. R. (2015). Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds. Organic Letters, 17(20), 5213–5217. [Link]
- [(Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum - ChemicalBook]. (n.d.).
- [19F NMR Reference Standards:]. (n.d.).
- [Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts]. (2023, August 29).
- [Interpretation of mass spectra]. (n.d.).
- [The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI]. (2025, July 18).
- [The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed]. (2025, July 18).
- [19F NMR Reference Standards:]. (n.d.).
- [456-55-3((Trifluoromethoxy)benzene) Product Description - ChemicalBook]. (n.d.).
- [Chapter 24 New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates]. (n.d.).
- [Proton NMR chemical shifts and coupling constants for brain metabolites]. (n.d.).
- [TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra]. (2016, February 23).
- [(2-Chloro-1,1,2-trifluoro-ethoxy)benzene - Optional[Vapor Phase IR] - Spectrum]. (n.d.).
- [1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum - ChemicalBook]. (n.d.).
- [Reactions of Benzene & Its Derivatives]. (n.d.).
- [Mass chart Fragmentation | PDF - Slideshare]. (n.d.).
- [Benzene, (trifluoromethyl)- - the NIST WebBook]. (n.d.).
- [Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle)... - ResearchGate]. (n.d.).
- [18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts]. (2020, May 30).
- [friedel-crafts reactions of benzene and methylbenzene - Chemguide]. (n.d.).
- [11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts]. (2020, May 30).
- [13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts]. (2024, March 19).
- [Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione]. (2024, February 15).
- [The infrared spectrum of benzene C 6 H 6 - Doc Brown's Chemistry]. (n.d.).
- [IR Spectra of Aromatic Compounds - Lec15 - YouTube]. (2021, April 18).
- [1 H– 1 H Coupling in Proton NMR - ACD/Labs]. (2025, August 21).
- [Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry]. (n.d.).
- [Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings]. (2016, March 1).
Sources
- 1. (1,1,2-trifluoroethyl)-Benzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether 406-78-0 [sigmaaldrich.com]
